molecular formula C10H9NOS B1654256 2-Thiophenemethanol, 5-(3-pyridinyl)- CAS No. 217188-15-3

2-Thiophenemethanol, 5-(3-pyridinyl)-

Cat. No.: B1654256
CAS No.: 217188-15-3
M. Wt: 191.25 g/mol
InChI Key: XBSQDYZSJJZBOS-UHFFFAOYSA-N
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Description

2-Thiophenemethanol, 5-(3-pyridinyl)-: is a chemical compound with the molecular formula C10H9NOS and a molecular weight of 191.25 g/mol . It is a derivative of thiophene, featuring a pyridine ring at the 5-position of the thiophene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenemethanol, 5-(3-pyridinyl)- typically involves the following steps:

  • Friedel-Crafts Acylation: : The reaction of thiophene with pyridine-3-carbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

  • Reduction: : The resulting ketone is then reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Industrial Production Methods

In an industrial setting, the compound is produced through optimized versions of the above synthetic routes, often involving continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Thiophenemethanol, 5-(3-pyridinyl)-: undergoes various types of chemical reactions, including:

  • Oxidation: : Oxidation reactions can convert the alcohol group to a carboxylic acid.

  • Reduction: : Reduction reactions can further reduce the compound to simpler hydrocarbons.

  • Substitution: : Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: : Electrophilic substitution reactions often use strong acids or Lewis acids as catalysts.

Major Products Formed

  • Oxidation: : Thiophene-5-carboxylic acid.

  • Reduction: : Thiophene derivatives with reduced functional groups.

  • Substitution: : Various substituted thiophenes depending on the introduced functional group.

Scientific Research Applications

2-Thiophenemethanol, 5-(3-pyridinyl)-: has several scientific research applications:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: : Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Thiophenemethanol, 5-(3-pyridinyl)- exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and therapeutic effects.

Comparison with Similar Compounds

2-Thiophenemethanol, 5-(3-pyridinyl)-: is compared with other similar compounds such as 2-pyridinemethanol and thiophene derivatives . Its uniqueness lies in the presence of both the thiophene and pyridine rings, which contribute to its distinct chemical and biological properties.

List of Similar Compounds

  • 2-Pyridinemethanol

  • Thiophene derivatives

  • Pyridine derivatives

Properties

IUPAC Name

(5-pyridin-3-ylthiophen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS/c12-7-9-3-4-10(13-9)8-2-1-5-11-6-8/h1-6,12H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBSQDYZSJJZBOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC=C(S2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40473496
Record name (5-pyridin-3-ylthiophen-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40473496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217188-15-3
Record name (5-pyridin-3-ylthiophen-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40473496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 13 (116 mg, 0.61 mmol) in CH3OH (5 mL) was added sodium borohydride (23 mg, 0.61 mmol) in one portion. The resultant solution was stirred at room temperature for 10 min, stopped by the addition of aqueous sodium bicarbonate (50:50 satd. soln./water, v:v) and the solvent was removed in vacuo. The residue was partitioned between water (50 mL) and EtOAc (50 mL). The organic layer was collected and the aqueous was extracted with EtOAc (2×50 mL). The combined organic extracts were dried (MgSO4) and the solvent was removed in vacuo to afford the title compound 44 (116 mg, 99% yield) as an off white solid: mp=89-90° C.; 1H NMR (CDCl3) δ 8.82 (m, 1H), 8.49 (m, 1H), 7.84 (m, 1H), 7.31 (m, 1H), 7.22 (d, J=4.1 Hz, 1H), 7.01 (d, J=4.1 Hz, 1H), 4.85 (s, 2H); LRMS (ESI) m/z calcd for C11H10NOS [M+H]+ 192. found 192; HRMS (ESI) m/z calcd for C10H10NOS [M+H]+ 192.0483. found 192.0476; HPLC>99% (tR=10.18 min, 55 (A):45 (B) 0.009 (C); tR=3.52 min, 55 (A):45 (B) 0.1 (C)).
Name
Quantity
116 mg
Type
reactant
Reaction Step One
Quantity
23 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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